N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, commonly referred to as N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine or MBDB, is a synthetic compound related to the family of substituted amphetamines. It is structurally similar to other psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), and has been studied for its potential stimulant and entactogenic properties. The compound is often associated with recreational drug use and has been subject to forensic analysis due to its presence in illicit drug markets.
The compound was first synthesized in the late 1990s and has since been reported in various scientific studies focusing on its synthesis, pharmacological effects, and potential risks. Its synthesis has been optimized for both laboratory research and potential medical applications, particularly in neuropharmacology.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is classified as a psychoactive substance within the broader category of phenethylamines. It is also categorized as a member of the entactogen class of drugs, which are known for their empathogenic effects.
The synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine typically involves several key steps. One common method includes the methylation of 1-(1,3-benzodioxol-5-yl)-2-butanamine using methyl iodide or another methylating agent.
In one study, the radiosynthesis of N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine was achieved by methylation of its demethyl precursor at optimized conditions: a temperature of 130 °C for 8 minutes yielded an impressive radiochemical yield of 84% . The process was refined further to improve yields and reduce reaction times, demonstrating the compound's adaptability for research purposes.
The molecular formula for N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is , with a molecular weight of approximately 207.27 g/mol. The compound features a benzodioxole moiety that contributes to its psychoactive properties.
The InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N, and it has a CAS Registry Number of 135795-90-3. The structural representation includes a central butanamine chain with a methyl group attached to the nitrogen atom and a methylenedioxyphenyl group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine undergoes various chemical reactions typical of amines and substituted phenols. These reactions can include oxidation, reduction, and substitution processes.
Forensic analyses have indicated that upon degradation or metabolic processes in biological systems, MBDB can produce several metabolites that may be detected in urine or blood samples. High-performance liquid chromatography (HPLC) techniques have been employed to separate and identify these metabolites effectively .
The mechanism of action for N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is believed to involve the modulation of neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds like MBDB exhibit stimulant properties similar to MDMA but with distinct pharmacological profiles.
Studies have shown that MBDB can produce significant behavioral effects in animal models, suggesting that its primary action may be through serotonergic pathways rather than dopaminergic ones . This serotonergic activity aligns with its classification as an entactogen.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is typically presented as a white crystalline solid at room temperature. Its melting point and solubility characteristics vary based on purity and formulation.
The compound exhibits basic amine characteristics due to the presence of the nitrogen atom in its structure. It is susceptible to oxidation and other chemical modifications typical of phenolic compounds .
Relevant data include:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has potential applications in scientific research related to psychopharmacology and neurobiology. Its structural similarities to MDMA make it a candidate for studies investigating the mechanisms underlying mood enhancement and emotional processing.
Additionally, due to its psychoactive properties, it has been analyzed in forensic contexts to understand drug trends and patterns within illicit markets .
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, systematically named according to IUPAC conventions as 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine, represents a ring-substituted phenethylamine derivative. The molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol [1] [2] [6]. The core structure consists of a benzodioxole ring (3,4-methylenedioxyphenyl group) linked to a butanamine chain featuring a methyl group on the nitrogen atom. The critical distinction from MDMA lies in the alpha-carbon substitution, where MBDB carries an ethyl group (–CH₂CH₃) instead of MDMA's methyl group (–CH₃) [6] [9]. This structural modification confers unique physicochemical and pharmacological properties.
The compound is registered under CAS number 135795-90-3 (racemic mixture) and is commonly abbreviated as MBDB, with additional synonyms including Methyl-J, Eden, and 3,4-methylenedioxy-N-methyl-α-ethylphenethylamine [2] [6]. Its planar structure is defined by the following key identifiers:
Table 1: Molecular Identifiers of MBDB
Property | Value |
---|---|
IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine |
CAS Number (Racemate) | 135795-90-3 |
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight | 207.27 g/mol |
Common Abbreviations | MBDB, Methyl-J, Eden |
MBDB exists as a solid at room temperature with a melting point of 156°C [6]. Thermodynamic analyses reveal a calculated Gibbs free energy of formation (ΔfG°) of 126.48 kJ/mol and an enthalpy of formation (ΔfH°gas) of -200.09 kJ/mol [7]. The compound exhibits moderate lipophilicity, with an octanol-water partition coefficient (logP) of 1.956, indicating greater hydrophobicity than MDMA (logP ≈ 1.58) [6] [7]. This property influences its blood-brain barrier permeability and distribution kinetics.
Vapor pressure analysis shows a critical temperature (Tc) of 843.18 K and critical pressure (Pc) of 2761.36 kPa [7]. The McGowan molar volume (McVol) is 167.040 ml/mol, while the boiling point (Tboil) is calculated at 625.64 K [7]. Kinetic solubility studies indicate limited aqueous solubility, consistent with its log value of water solubility (log10WS) of -3.04 [7]. These parameters collectively suggest MBDB favors organic solvents, aligning with typical extraction and analytical practices for phenylalkylamine derivatives.
Table 2: Thermodynamic and Physical Properties of MBDB
Property | Value | Unit |
---|---|---|
Melting Point | 156 | °C |
ΔfG° | 126.48 | kJ/mol |
ΔfH°gas | -200.09 | kJ/mol |
logP (Octanol-Water) | 1.956 | - |
Boiling Point (Tboil) | 625.64 | K |
Critical Temperature (Tc) | 843.18 | K |
Critical Pressure (Pc) | 2761.36 | kPa |
Molar Volume (McVol) | 167.040 | ml/mol |
MBDB contains a chiral center at the alpha carbon of the butanamine chain, giving rise to two enantiomers: (R)-MBDB and (S)-MBDB. The (R)-enantiomer is designated under CAS 54585856 [4]. Stereoselective synthesis typically employs reductive amination of 1-(1,3-benzodioxol-5-yl)butan-2-one using methylamine and a chiral catalyst, though specific yields and optical purity data remain limited in open literature [6] [8].
Radiolabeled synthesis for research purposes has been achieved via N-[¹¹C]methylation of the desmethyl precursor 1-(1,3-benzodioxol-5-yl)butan-2-amine (BDB). Optimal conditions (130°C, 8 min, 3 mg precursor) yield 84% radiochemical purity with specific activity reaching 300 GBq/μmol [8]. Pharmacological studies in rodents reveal minimal behavioral differences between enantiomers, contrasting sharply with the marked stereoselectivity observed in MDMA’s effects [5] [6]. Specifically, drug discrimination tests show complete substitution of racemic MBDB for both (R)- and (S)-enantiomers, indicating similar receptor interaction profiles [6].
Structurally, MBDB is the α-ethyl homologue of MDMA, sharing the 3,4-methylenedioxy-substituted phenyl ring but differing in alkyl chain length [3] [9]. This modification reduces dopamine transporter (DAT) affinity and dopaminergic activity while preserving serotonin transporter (SERT) interactions. Quantitative neurochemical profiling shows MBDB’s potency in serotonin release (EC₅₀ = 540 nM) is comparable to MDMA, but its norepinephrine release (EC₅₀ = 3,300 nM) is 6.1-fold weaker and dopamine release (>100,000 nM) is >185-fold weaker than its serotonergic effects [6]. This explains MBDB’s reduced stimulant and euphoriant properties relative to MDMA [3] [9].
Rigid analogs like 5,6-methylenedioxy-2-aminoindan (MDAI) retain entactogen-like discriminative stimulus properties despite lacking neurotoxic potential, demonstrating structural flexibility within this class [5]. The benzodioxole ring’s planarity is conserved across MDMA, MBDB, and MDAI, but the α-alkyl chain length critically modulates pharmacological selectivity. Shorter chains (e.g., MDMA’s α-methyl) enhance dopamine release and stimulant effects, while longer chains (e.g., MBDB’s α-ethyl) favor serotonergic specificity [3] [5] [6].
Table 3: Structural and Neuropharmacological Comparison of MBDB and MDMA
Property | MBDB | MDMA |
---|---|---|
Core Structure | α-Ethyl homologue | α-Methyl homologue |
Dopamine Release (EC₅₀) | >100,000 nM | ~500 nM |
Serotonin Release (EC₅₀) | 540 nM | ~100 nM |
SERT Affinity | High | High |
DAT Affinity | Negligible | Moderate |
5-HT₂A Receptor Efficacy | Low (No head-twitch response) | Moderate |
Neurotoxicity Mechanism | Selective serotonergic deficits | Mixed serotonergic/dopaminergic deficits |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1